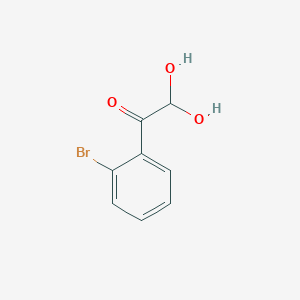

1-(2-Bromophenyl)-2,2-dihydroxyethanone

Description

Definition and Tautomerism of α-Keto Aldehydes and their Hydrates (Gem-Diols)

A geminal diol, or gem-diol, is formed by the addition of a water molecule to a carbonyl group. mdpi.com Specifically, arylglyoxals, which are α-keto aldehydes, exist in equilibrium with their corresponding gem-diol hydrates in aqueous solutions. google.com This reversible reaction represents a form of tautomerism, where the α-keto aldehyde and the gem-diol are two distinct, interconverting species. lumenlearning.com Most gem-diols are considered unstable and the equilibrium often favors the carbonyl compound. google.comorgsyn.org

The hydration of aromatic α-keto aldehydes to form gem-diols is a reversible process that can be catalyzed by either acid or base. nih.govrsc.org In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. nih.govscielo.br In basic conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the carbonyl carbon. scielo.brvedantu.com

The position of this equilibrium is highly dependent on the structure of the carbonyl compound. scielo.br For most simple ketones and aldehydes, the equilibrium lies far to the left, favoring the carbonyl form. youtube.com However, certain structural features can shift the equilibrium toward the more stable gem-diol.

The stability of a gem-diol, and thus the position of the keto-hydrate equilibrium, is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. google.comwikipedia.org

Electronic Effects: The presence of strong electron-withdrawing groups on the aromatic ring destabilizes the partial positive charge on the carbonyl carbon of the α-keto aldehyde. google.comontosight.ai This destabilization makes the carbonyl group more electrophilic and shifts the equilibrium in favor of the gem-diol hydrate (B1144303). google.comontosight.ai Halogens, such as the bromine atom in 1-(2-Bromophenyl)-2,2-dihydroxyethanone, are electron-withdrawing and therefore promote the stability of the gem-diol form. nih.gov

Steric Effects: Bulky substituents near the carbonyl group can cause steric hindrance, which destabilizes the gem-diol. google.com In a gem-diol, the hybridization of the carbon atom changes from sp² (trigonal planar) to sp³ (tetrahedral), bringing the substituents closer together and increasing steric strain. google.com

The following table summarizes the general effects of substituents on the reactivity of carbonyl compounds, which directly relates to the stability of the corresponding gem-diol.

| Feature | Aldehydes | Ketones |

| Steric Hindrance | Less hindered, more reactive | More hindered, less reactive |

| Electronic Effect | One alkyl group (weakly donating) | Two alkyl groups (more electron-donating) |

| Reactivity | Generally more reactive | Generally less reactive |

This interactive table provides a simplified overview of factors influencing carbonyl reactivity.

Importance of Halogenated Aromatic α-Keto Aldehyde Hydrates in Organic Synthesis

Halogenated aromatic α-keto aldehydes and their gem-diol hydrates are versatile intermediates in organic synthesis. The presence of the halogen atom and the two reactive carbonyl-related functional groups allows for a variety of chemical transformations. Aryl glyoxals are recognized as valuable building blocks in multicomponent reactions for the synthesis of complex oxygen-containing heterocycles. scielo.br

The α-halo ketone moiety is particularly reactive in SN2 displacement reactions, making these compounds useful for introducing new functional groups. wikipedia.org Furthermore, these compounds can serve as precursors for the synthesis of various biologically active molecules, including derivatives with potential antimicrobial or anti-inflammatory properties. wikipedia.org For instance, substituted phenylglyoxals are used in the synthesis of various heterocyclic compounds like furans and pyrans. scielo.br

Specific Research Focus: The Ortho-Bromophenyl Moiety in this compound

While specific research literature on this compound is limited, its chemical behavior can be inferred from established principles of organic chemistry. The compound is the hydrated form of 2-bromophenylglyoxal. A common synthetic route to phenylglyoxals is the Riley oxidation of the corresponding acetophenone, in this case, the selenium dioxide oxidation of 2-bromoacetophenone. google.comadichemistry.comlibretexts.org

The key feature of this molecule is the bromine atom at the ortho position of the phenyl ring. This substitution pattern gives rise to the "ortho effect," which is a combination of steric and electronic influences that are distinct from those observed in the meta and para isomers. ontosight.ai

Steric Influence: The bulky bromine atom at the ortho position creates steric hindrance around the glyoxal (B1671930) functional group. ontosight.ai This steric crowding can force the carbonyl and diol groups to twist out of the plane of the benzene (B151609) ring, which can affect the conjugation between the phenyl ring and the carbonyl group. youtube.comontosight.ai

Electronic Influence: The ortho-bromo group exerts a strong electron-withdrawing inductive effect, which, as previously discussed, stabilizes the gem-diol form by increasing the electrophilicity of the carbonyl carbon. libretexts.org

The interplay of these steric and electronic effects makes the ortho-isomer a unique subject for study. The steric hindrance could potentially influence the rates of reaction at the carbonyl/gem-diol center, while the electronic effect significantly impacts the keto-hydrate equilibrium. This makes this compound and its corresponding α-keto aldehyde valuable substrates for investigating the nuanced effects of ortho-substitution on chemical reactivity and equilibrium.

| Effect | Description |

| Steric Hindrance | The ortho-substituent can physically block the approach of reactants to the adjacent functional group. It can also force the functional group to rotate out of the plane of the aromatic ring, affecting resonance. ontosight.ai |

| Electronic Effects | These include inductive effects (through sigma bonds) and resonance effects (through pi systems). An ortho-substituent's electronic influence can alter the acidity, basicity, or reactivity of the adjacent functional group. orgsyn.org |

This interactive table summarizes the key aspects of the ortho effect.

Structure

2D Structure

3D Structure

Properties

CAS No. |

118888-63-4 |

|---|---|

Molecular Formula |

C8H7BrO3 |

Molecular Weight |

231.04 g/mol |

IUPAC Name |

1-(2-bromophenyl)-2,2-dihydroxyethanone |

InChI |

InChI=1S/C8H7BrO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,8,11-12H |

InChI Key |

MRDMUVZDWDVLLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(O)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Bromophenyl 2,2 Dihydroxyethanone and Analogues

General Synthesis of Arylglyoxal Hydrates from Precursors

Arylglyoxal hydrates, structurally known as 2,2-dihydroxy-1-arylethanones, are the stable, crystalline form of the typically oily and reactive arylglyoxals. Their synthesis is a fundamental process for accessing this class of compounds.

Preparation of 2,2-Dihydroxy-1-arylethanones

The most common and direct method for preparing 2,2-dihydroxy-1-arylethanones is through the hydration of the corresponding arylglyoxal. Arylglyoxals, such as phenylglyoxal (B86788), are often generated as yellow liquids that can polymerize upon standing. However, they readily form a stable, colorless crystalline hydrate (B1144303) when treated with water wikipedia.org. The dissolution of an arylglyoxal in hot water, followed by crystallization upon cooling, yields the desired 2,2-dihydroxy-1-arylethanone wikipedia.org. This equilibrium-driven process is reversible; heating the hydrate can regenerate the anhydrous glyoxal (B1671930) wikipedia.org.

The synthesis of the arylglyoxal precursor itself is a key step. A widely used method is the oxidation of an α-methylene group adjacent to a carbonyl group chemicalbook.comadichemistry.com. For instance, acetophenone and its substituted derivatives can be oxidized to the corresponding phenylglyoxals. A classic and effective reagent for this transformation is selenium dioxide (SeO₂) wikipedia.orgadichemistry.com. This reaction, often called the Riley oxidation, converts the methyl group of the acetophenone into an aldehyde, forming the 1,2-dicarbonyl structure of the arylglyoxal chemicalbook.comadichemistry.com.

Other methods for synthesizing the arylglyoxal precursor include oxidation using dimethyl sulfoxide (DMSO) activated by agents like hydrogen bromide (HBr) google.com. This approach offers an alternative to selenium-based reagents. A patent describes a process where substituted or unsubstituted acetophenones are oxidized to form a phenylglyoxalacetal, which is then hydrolyzed in the same reactor to yield the final phenylglyoxal google.com.

Role of Arylglyoxals as Synthetic Intermediates

Arylglyoxals and their stable hydrate forms are highly valuable synthetic intermediates due to the presence of two adjacent and reactive carbonyl groups—an aldehyde and a ketone wikipedia.org. This bifunctional nature allows them to be key building blocks in the synthesis of a wide variety of heterocyclic compounds google.com. They are extensively used in multicomponent reactions (MCRs), which are efficient processes where three or more reactants combine in a single step to form a complex product.

Research has demonstrated the utility of arylglyoxal hydrates in the synthesis of diverse heterocyclic systems, including:

Imidazoles: They react with amines and other reagents to form various substituted imidazoles.

Furans and Pyranes: Arylglyoxals are used in the construction of oxygen-containing heterocycles like furans and pyrans through condensation reactions google.com.

Triazines and other N-heterocycles: They serve as synthons for complex nitrogen-containing fused heterocyclic systems google.com.

The reactivity of the aldehyde group in arylglyoxals is enhanced by the electron-withdrawing effect of the adjacent ketone group, making it more susceptible to nucleophilic attack than simple aromatic aldehydes. This property is exploited in numerous synthetic strategies to build molecular complexity.

Proposed Synthetic Routes to 1-(2-Bromophenyl)-2,2-dihydroxyethanone

Oxidation of Substituted Acetophenones

The most direct precursor for the target molecule is 2'-bromoacetophenone. The proposed synthetic step involves the oxidation of the α-methyl group of 2'-bromoacetophenone to an aldehyde, yielding (2-bromophenyl)glyoxal.

Several oxidation methods are applicable to substituted acetophenones:

Selenium Dioxide (SeO₂) Oxidation: This is a well-established method for converting a methyl ketone into a 1,2-dicarbonyl compound wikipedia.orgadichemistry.com. The reaction would involve heating 2'-bromoacetophenone with a stoichiometric amount of SeO₂ in a suitable solvent like dioxane with a small amount of water.

DMSO-based Oxidation: An alternative route involves the oxidation of 2'-bromoacetophenone using dimethyl sulfoxide (DMSO) as the oxidant, typically in the presence of an acid like HBr google.com. This method avoids the use of toxic selenium compounds. The reaction is generally heated to facilitate the oxidation and drive off the dimethyl sulfide byproduct google.com.

A general representation of this oxidation step is shown in the table below.

| Starting Material | Oxidizing Agent | Product |

| 2'-Bromoacetophenone | Selenium Dioxide (SeO₂) or DMSO/HBr | (2-Bromophenyl)glyoxal |

Hydration of Corresponding (2-Bromophenyl)glyoxal

Once (2-bromophenyl)glyoxal is synthesized, it is expected to behave similarly to other arylglyoxals. The final step to obtain this compound is the direct hydration of the glyoxal.

This transformation is typically achieved by dissolving the crude (2-bromophenyl)glyoxal, which would likely be an oil, in hot water. Upon cooling, the more stable gem-diol, this compound, is expected to crystallize out of the solution as a solid product wikipedia.org. This process leverages the high propensity of the electron-deficient aldehyde group in the glyoxal to add a water molecule, forming the thermodynamically stable hydrate.

| Intermediate | Reagent | Final Product |

| (2-Bromophenyl)glyoxal | Water (H₂O) | This compound |

Considerations for Ortho-Bromo Substitution in Synthetic Design

The presence of a bromine atom at the ortho position of the phenyl ring introduces specific electronic and steric factors that must be considered in the synthetic design. These factors can influence reaction rates, yields, and even the feasibility of the proposed routes.

Steric Hindrance: The bulky bromine atom is adjacent to the acetyl group that is the site of oxidation. This steric hindrance could potentially slow down the rate of oxidation compared to its meta- or para-substituted counterparts or the unsubstituted acetophenone libretexts.org. The approach of the oxidizing agent (e.g., the selenium dioxide complex) to the α-methyl group might be impeded nih.gov. This phenomenon, known as the "ortho effect," can significantly alter the reactivity of benzene (B151609) derivatives wikipedia.org.

Electronic Effects: Bromine is an electron-withdrawing group through induction but an electron-donating group through resonance. As an ortho, para-director in electrophilic aromatic substitution, its electronic influence on reactions at the side chain is more complex. The inductive withdrawal effect could slightly deactivate the adjacent carbonyl group, but this is unlikely to prevent the α-methyl oxidation.

Handling of Precursors: The synthesis of the starting material, 2'-bromoacetophenone, and other ortho-bromo compounds requires careful selection of brominating agents and conditions to ensure regioselectivity researchgate.net.

Chemical Reactivity and Transformation Pathways of 1 2 Bromophenyl 2,2 Dihydroxyethanone

Reactivity of the Gem-Diol Functionality

1-(2-Bromophenyl)-2,2-dihydroxyethanone exists predominantly as a geminal diol, a hydrated form of the corresponding α-ketoaldehyde. This structural feature is central to its reactivity, particularly in condensation reactions. In solution, the gem-diol is in equilibrium with the more reactive dicarbonyl species, 1-(2-bromophenyl)glyoxal, which serves as the electrophilic partner in many transformations.

The most prominent reaction of this compound is its cyclocondensation with 1,2-diamines to form quinoxalines, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. chim.itmdpi.com This reaction is a cornerstone of quinoxaline synthesis and proceeds by the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.govresearchgate.net

The process begins with the nucleophilic attack of one amino group of the diamine on one of the carbonyl carbons of the glyoxal (B1671930) (in equilibrium with the gem-diol), followed by dehydration to form an imine. A subsequent intramolecular cyclization and a second dehydration step yield the aromatic quinoxaline ring. A close analogue, hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde, readily reacts with benzene-1,2-diamine in ethanol at room temperature to produce 2-(4-bromophenyl)quinoxaline. nih.gov This highlights the efficiency of this transformation even under mild conditions. Various catalysts, including solid acids, zinc triflate, and iodine, can be employed to facilitate this reaction, often providing excellent yields in short reaction times. mdpi.comresearchgate.net

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound + Benzene-1,2-diamine | Ethanol, Room Temperature | 2-(2-Bromophenyl)quinoxaline | Typical >90% | nih.gov (by analogy) |

| Phenylglyoxal (B86788) monohydrate + Benzene-1,2-diamine | Iodine (5 mol%), Microwave | 2-Phenylquinoxaline | 94% | researchgate.net |

| Benzil + o-Phenylenediamine | TiO2-Pr-SO3H, Room Temp, 10 min | 2,3-Diphenylquinoxaline | 95% | mdpi.com |

While the condensation reactions of the gem-diol functionality are well-documented, specific examples of its etherification or esterification are less common in the literature. In principle, the hydroxyl groups of the gem-diol could be targeted by etherification or esterification reagents. However, the inherent equilibrium between the gem-diol and the α-ketoaldehyde can complicate these reactions. The presence of the carbonyl form can lead to side reactions, and the stability of the resulting acetal-like ethers or esters may be limited, particularly under acidic or basic conditions which could catalyze reversion to the carbonyl compound.

Reactivity of the α-Carbonyl Moiety (via Equilibrium with Keto Form)

The reactivity of the α-carbonyl moiety stems from the anhydrous 1-(2-bromophenyl)glyoxal form. This dicarbonyl species features a highly electrophilic aldehyde carbon and a ketone carbon, making it susceptible to a variety of nucleophilic attacks and condensation reactions. libretexts.org

Since 1-(2-bromophenyl)glyoxal lacks α-hydrogens, it cannot self-condense via an aldol (B89426) reaction. However, it can act as an excellent electrophilic partner in mixed or "crossed" aldol condensations, often referred to as Claisen-Schmidt reactions when an aromatic aldehyde is involved. libretexts.orgmasterorganicchemistry.com In such a reaction, a base would deprotonate an enolizable ketone or aldehyde, generating an enolate. This enolate would then nucleophilically attack the highly reactive aldehyde-carbonyl carbon of 1-(2-bromophenyl)glyoxal. magritek.com The resulting β-hydroxy dicarbonyl adduct could, upon heating, undergo dehydration to yield a conjugated α,β-unsaturated carbonyl compound. masterorganicchemistry.com This pathway provides a powerful method for carbon-carbon bond formation. magritek.com

The carbonyl carbon of the aldehyde group in 1-(2-bromophenyl)glyoxal is highly electrophilic and readily undergoes nucleophilic addition. masterorganicchemistry.comlibretexts.org This is the most general reaction for aldehydes and ketones. openstax.org The process involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. masterorganicchemistry.comlibretexts.org

A variety of nucleophiles can participate in this reaction:

Hydride Reagents: Reagents like sodium borohydride (NaBH₄) would selectively reduce the aldehyde to a primary alcohol.

Organometallic Reagents: Grignard reagents (R-MgBr) or organolithium compounds (R-Li) would add an alkyl, aryl, or vinyl group to the aldehyde carbon, forming a secondary alcohol after workup.

Cyanide: The addition of a cyanide ion (from HCN or NaCN) forms a cyanohydrin, a versatile intermediate in organic synthesis.

The formation of the gem-diol (hydrate) itself is a classic example of the reversible nucleophilic addition of water to the aldehyde carbonyl. wikipedia.org

Reactivity of the Ortho-Bromophenyl Group

The bromine atom attached to the phenyl ring provides a synthetic handle for numerous transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing complex organic molecules by forming new carbon-carbon or carbon-heteroatom bonds, and they generally tolerate a wide range of functional groups. masterorganicchemistry.commdpi.com The ortho-bromo substituent in this compound can thus be used to elaborate the aromatic core of the molecule.

Prominent examples include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (such as a boronic acid or ester) in the presence of a base. libretexts.orgyonedalabs.com This method is exceptionally versatile for forming biaryl structures or connecting the phenyl ring to alkyl, alkenyl, or alkynyl groups. nih.gov The reaction is widely used due to its mild conditions and the commercial availability of diverse boronic acids. yonedalabs.comnih.gov

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene using a palladium catalyst and a base to form a substituted alkene. masterorganicchemistry.comwikipedia.org This provides a direct method for the arylation of olefins. mdpi.com

Other Cross-Coupling Reactions: The ortho-bromo group can also participate in other important transformations such as Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (with amines), and Stille coupling (with organostannanes).

These reactions allow for the late-stage functionalization of the molecule, enabling the synthesis of complex derivatives where the core glyoxal or subsequent heterocyclic structure is further decorated.

| Reaction Type | Aryl Bromide Substrate (Example) | Coupling Partner | Catalyst/Conditions (Typical) | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromobenzaldehyde | Phenylboronic acid | Pd catalyst, Base (e.g., K₂CO₃), Solvent (e.g., H₂O/EtOH) | Biphenyl derivative | researchgate.net |

| Suzuki-Miyaura | ortho-Bromoaniline | Alkyl/Aryl boronic esters | CataXCium A Pd G3, Base | ortho-Substituted aniline | nih.gov |

| Heck | 4-Bromoacetophenone | Styrene | Pd(OAc)₂, Base (e.g., K₂CO₃), Solvent (e.g., Water) | Stilbene derivative | mdpi.com |

| Heck | Iodobenzene | Styrene | PdCl₂, K₂CO₃, Methanol | Stilbene | wikipedia.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The presence of a bromine atom on the phenyl ring of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, a Suzuki-Miyaura reaction would replace the bromine atom with an aryl, vinyl, or alkyl group from the corresponding boronic acid. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse library of boronic acids. mdpi.com While specific examples with this compound are not prevalent in the literature, the successful coupling of other ortho-substituted bromoanilines and bromobenzoyl chlorides suggests its feasibility. mdpi.comnih.govresearchgate.net

Key components for a successful Suzuki-Miyaura coupling include the choice of palladium catalyst, ligand, base, and solvent. Common catalysts include palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) precursors such as palladium(II) acetate (Pd(OAc)₂) which are reduced in situ. The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Phosphine-based ligands are commonly employed. A variety of inorganic bases can be used, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being frequent choices. The solvent system often consists of a mixture of an organic solvent (like toluene, dioxane, or 2-MeTHF) and water. nih.govorganic-synthesis.com

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction of an aryl or vinyl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base, typically an amine like triethylamine. libretexts.orgresearchgate.net This reaction would allow for the introduction of an alkynyl group at the ortho position of the phenylglyoxal moiety in this compound. The resulting 2-alkynylphenylglyoxal derivatives are valuable precursors for the synthesis of various heterocyclic compounds.

The Sonogashira reaction is known for its reliability in forming C(sp²)-C(sp) bonds. libretexts.org The catalytic system typically involves a palladium(0) catalyst, generated in situ from a palladium(II) salt, and a copper(I) salt, such as copper(I) iodide (CuI). The amine base plays a dual role, acting as a base and as a solvent. The reaction is generally carried out under inert and anhydrous conditions. organic-chemistry.org However, newer procedures have been developed that can be performed in aqueous media. researchgate.net

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | Phosphine Ligands (e.g., PPh₃, SPhos) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, 2-MeTHF/H₂O | 80-110 |

| Sonogashira | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine | DMF, THF | 25-100 |

Nucleophilic Aromatic Substitution (SNAr) Considerations

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In the case of this compound, the glyoxal functionality (or its hydrated form) is an electron-withdrawing group. However, its activating effect is generally considered moderate. For SNAr to be a favorable pathway, stronger activation, for instance by an additional nitro group on the ring, would typically be required. Therefore, while theoretically possible under harsh conditions or with very strong nucleophiles, SNAr is not the most probable reaction pathway for this compound under standard conditions, especially when compared to the more facile palladium-catalyzed cross-coupling reactions.

Multicomponent Reaction Participation

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly efficient in building molecular complexity from simple precursors. This compound, as a source of 2-bromophenylglyoxal, is a valuable component in such reactions.

A notable application of arylglyoxals, including 2-bromophenylglyoxal derived from its hydrate (B1144303), is in the synthesis of isocoumarins through a Passerini–Aldol domino sequence. nih.govnih.govresearchgate.net This multicomponent reaction typically involves an arylglyoxal, an isocyanide, and 2-formylbenzoic acid. The reaction proceeds through an initial Passerini three-component reaction (P-3CR) followed by an intramolecular aldol condensation.

The Passerini reaction involves the reaction of a carboxylic acid, an isocyanide, and a carbonyl compound (in this case, the arylglyoxal) to form an α-acyloxy carboxamide. In the context of isocoumarin (B1212949) synthesis, the 2-formylbenzoic acid provides the carboxylic acid functionality, and the arylglyoxal acts as the carbonyl component. The subsequent aldol condensation and cyclization lead to the formation of the isocoumarin scaffold. This approach allows for the rapid construction of substituted isocoumarins from readily available starting materials. nih.govnih.gov

The reactivity of the dicarbonyl moiety in 2-bromophenylglyoxal makes it a suitable building block for the synthesis of various nitrogen-containing heterocycles, including pyrazolo-fused systems. Multicomponent reactions are a powerful tool for the synthesis of such complex heterocyclic frameworks. nih.govnih.gov

For instance, a general strategy for the synthesis of pyrazole (B372694) derivatives involves the condensation of a 1,3-dicarbonyl compound (or a reactive equivalent) with a hydrazine (B178648) derivative. nih.gov While direct examples using this compound are not extensively documented, its dehydrated form, 2-bromophenylglyoxal, possesses the requisite 1,2-dicarbonyl functionality to participate in condensation reactions with hydrazines or other binucleophiles to form pyrazolo-fused heterocycles. These reactions often proceed with high atom economy and lead to the generation of molecular diversity.

Chemodivergent Pathways and Solvent Effects in Reactions

Chemodivergency refers to the ability of a set of reactants to form different products under different reaction conditions. Solvent choice is a key parameter that can be used to control the outcome of a reaction, leading to chemodivergent synthesis. rsc.orgnih.govnih.gov

In the context of the Passerini–Aldol sequence for isocoumarin synthesis, the solvent has been shown to play a crucial role in directing the reaction pathway. nih.govresearchgate.net For example, when the reaction is carried out in dioxane, arylglyoxals tend to be in their aldehyde form, leading to a Passerini three-component reaction followed by aldol condensation to yield one type of substituted isocoumarin. In contrast, in methanol, the arylglyoxal exists predominantly in its hydrate form. This leads to a different reaction sequence, a Passerini two-component reaction followed by aldol condensation, resulting in a structurally distinct isocoumarin derivative. nih.gov This solvent-dependent pathway highlights the subtle yet powerful influence of the reaction medium on the reactivity of this compound and its dehydrated form.

Table 2: Solvent-Dependent Synthesis of Isocoumarins from 2-Formylbenzoic Acid, Isocyanides, and Arylglyoxals

| Solvent | Proposed Initial Reaction | Product Type |

| Dioxane | Passerini Three-Component Reaction (P-3CR) | Isocoumarin Type A |

| Methanol | Passerini Two-Component Reaction (P-2CR) | Isocoumarin Type B |

This chemodivergent behavior, controlled by the choice of solvent, significantly enhances the synthetic utility of this compound, allowing for the selective synthesis of different classes of complex molecules from the same set of starting materials.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the covalent structure of 1-(2-Bromophenyl)-2,2-dihydroxyethanone. By probing the interactions of the molecule with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) collectively provide a detailed molecular fingerprint.

NMR spectroscopy is the cornerstone of molecular structure determination in solution. While specific experimental data for this compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on established principles and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the single methine proton, and the two hydroxyl protons. The four protons on the substituted benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-8.0 ppm), with their specific shifts and splitting patterns influenced by the electron-withdrawing bromo and ketone groups. The methine proton (CH(OH)₂) would likely appear as a singlet further downfield. The two hydroxyl protons are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments in the molecule. Eight distinct signals would be anticipated: six for the aromatic carbons, one for the carbonyl carbon (C=O), and one for the diol-bearing carbon (CH(OH)₂). The carbonyl carbon is expected to be the most downfield signal (typically δ 190-200 ppm). The carbon atom attached to the bromine (C-Br) would also have a characteristic shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic CH | ¹H | ~ 7.2 - 7.8 | Multiplet |

| CH(OH)₂ | ¹H | ~ 5.5 - 6.0 | Singlet |

| OH | ¹H | Variable (Broad) | Singlet |

| Aromatic C-H | ¹³C | ~ 125 - 135 | - |

| Aromatic C-Br | ¹³C | ~ 120 - 125 | - |

| Aromatic C-C=O | ¹³C | ~ 130 - 140 | - |

| CH(OH)₂ | ¹³C | ~ 90 - 95 | - |

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm its key structural features. Arylglyoxals typically exist in their hydrated form, which influences the observed spectrum. rsc.org

The most prominent feature would be a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibrations of the two hydroxyl groups. A sharp, strong band corresponding to the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. The presence of the aromatic ring will be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region, often between 500 and 600 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Carbonyl (C=O) | C=O Stretch | 1680 - 1700 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Gem-diol | C-O Stretch | 1000 - 1200 | Strong |

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈H₇BrO₃), the exact mass can be calculated. A key feature in the mass spectrum will be the isotopic pattern created by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in two major peaks (M and M+2) of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.

Table 3: Calculated Exact Masses for this compound Isotopologues

| Molecular Formula | Isotope | Exact Mass (Da) |

|---|---|---|

| C₈H₇⁷⁹BrO₃ | [M]⁺ | 229.95786 |

X-ray Crystallography Studies for Solid-State Structure Determination

While spectroscopy reveals the connectivity of atoms, X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The solid-state structure of arylglyoxal hydrates is dictated by a hierarchy of intermolecular forces. mdpi.com The most significant of these are the hydrogen bonds formed by the two hydroxyl groups and the carbonyl oxygen.

Hydrogen Bonding: The gem-diol moiety is an excellent hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. This typically leads to the formation of extensive hydrogen-bonding networks, such as dimers or chains, which are the primary organizing force in the crystal lattice. researchgate.net Water molecules, if present as co-crystallized solvent, can also integrate into this network. researchgate.net

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, forming interactions with electronegative atoms like the carbonyl oxygen of a neighboring molecule (C-Br···O=C). This directional interaction can play a crucial role in determining the final crystal packing arrangement.

The conformation of the molecule, particularly the torsion angle between the phenyl ring and the glyoxal (B1671930) side chain, is a result of minimizing steric hindrance while maximizing these favorable intermolecular interactions.

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | O-H (diol) | O=C (carbonyl) | 2.5 - 3.2 |

| Hydrogen Bond | O-H (diol) | O-H (diol) | 2.6 - 3.3 |

| Halogen Bond | C-Br | O=C (carbonyl) | 3.0 - 3.5 |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Keto-Hydrate Tautomerism and Equilibrium

The hydration of the keto form, 2-bromophenylglyoxal, to its geminal diol (hydrate) form, 1-(2-Bromophenyl)-2,2-dihydroxyethanone, represents a key tautomeric equilibrium. Quantum chemical calculations are essential for understanding the thermodynamics of this process. These calculations would typically determine the relative stabilities of the keto and hydrate (B1144303) tautomers.

For similar aldehyde and ketone hydration reactions, the equilibrium often depends on the electronic effects of substituents. youtube.comrsc.org Electron-withdrawing groups, like the bromine atom on the phenyl ring, can destabilize the carbonyl group, thus favoring the formation of the hydrate. youtube.com A typical computational approach would involve:

Geometry Optimization: Calculating the lowest energy structure for both the keto (2-bromophenylglyoxal) and hydrate forms.

Energy Calculations: Determining the Gibbs free energy (ΔG) for each optimized structure. The difference in these energies (ΔG) allows for the calculation of the equilibrium constant (Keq) for the hydration reaction.

Solvent Effects: Incorporating a solvent model (e.g., Polarizable Continuum Model - PCM) is crucial, as the equilibrium can be highly sensitive to the solvent environment. orientjchem.org

Table 5.1: Hypothetical Thermodynamic Data for Keto-Hydrate Equilibrium

| Tautomer | Method/Basis Set | Solvent Model | Gibbs Free Energy (Hartree) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| Keto Form | B3LYP/6-311++G(d,p) | PCM (Water) | Data not available | Data not available |

| Hydrate Form | B3LYP/6-311++G(d,p) | PCM (Water) | Data not available | Data not available |

This table illustrates the type of data that would be generated from such a study; specific values for this compound are not found in the literature.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful tool for elucidating the mechanism of the hydration reaction, providing insights into the energy barriers and the structure of transition states. nih.govucsb.edu The reaction can be catalyzed by either acid or base, and DFT studies can model these pathways.

The computational investigation would involve:

Transition State Search: Locating the transition state structure for the nucleophilic attack of a water molecule on the carbonyl carbon of 2-bromophenylglyoxal. This can be done with or without the presence of a catalyst.

Frequency Analysis: Performing a frequency calculation to confirm the located structure is a true transition state (characterized by a single imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation would map the reaction pathway from the transition state to the reactant (keto form + water) and the product (hydrate), confirming the connection between them. researchgate.net

The activation energy (ΔG‡) derived from these calculations provides critical information about the kinetics of the hydration process. psu.edu

Molecular Modeling and Conformational Analysis of the Bromophenyl Moiety

The conformational preferences of this compound are largely dictated by the orientation of the 2-bromophenyl group relative to the dihydroxyethanone side chain. Molecular modeling techniques are employed to explore the potential energy surface and identify stable conformers. researchgate.netnih.gov

Key aspects of this analysis would include:

Torsional Scans: A systematic scan of the dihedral angle around the C-C bond connecting the phenyl ring and the carbonyl carbon would reveal the rotational energy barrier and identify low-energy conformations.

Steric and Electronic Effects: The analysis would consider the steric hindrance imposed by the ortho-bromo substituent, which can significantly influence the preferred orientation of the phenyl ring. nih.gov Non-covalent interactions, such as intramolecular hydrogen bonding between the hydroxyl groups and the bromine atom or the carbonyl oxygen (in the keto form), could also play a stabilizing role in certain conformations.

Table 5.2: Example of Conformational Analysis Data

| Dihedral Angle (Br-C-C=O) | Method | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| 0° | B3LYP/6-31G(d) | Data not available | Data not available |

| 90° | B3LYP/6-31G(d) | Data not available | Data not available |

| 180° | B3LYP/6-31G(d) | Data not available | Data not available |

This table is a template for the expected output of a conformational analysis; no such data has been published for the target molecule.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which are invaluable for identifying and characterizing the compound. DFT calculations are commonly used to predict NMR, IR, and UV-Vis spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when compared to experimental data, can help confirm the structure and identify the predominant tautomer in solution.

Infrared (IR) Spectroscopy: Calculations can predict vibrational frequencies and their intensities. For the keto-hydrate pair, a key difference would be the presence of a strong C=O stretching frequency (typically ~1700 cm⁻¹) for the keto form and its absence in the hydrate, which would instead show prominent O-H stretching bands.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions. The keto form, with its carbonyl chromophore conjugated to the phenyl ring, would be expected to have different absorption maxima compared to the hydrate form. nih.gov

While the computational framework to study this compound is clear, the absence of specific research on this compound means that its detailed electronic properties, reactivity, and structural dynamics remain to be formally characterized.

Synthetic Utility and Applications in Complex Molecule Synthesis

Building Block for Novel Heterocyclic Architectures

The strategic positioning of the ortho-bromo substituent and the 1,2-dicarbonyl moiety makes 1-(2-Bromophenyl)-2,2-dihydroxyethanone an ideal precursor for intramolecular cyclization reactions, leading to a variety of fused heterocyclic compounds.

Substituted isocoumarins are a class of lactones with significant biological and pharmacological activities. organic-chemistry.org The synthesis of these scaffolds can be efficiently achieved using precursors containing an ortho-halogenated phenyl ring and a ketone functionality. While direct studies using this compound are not prevalent, its structural features align perfectly with established palladium-catalyzed methods for isocoumarin (B1212949) synthesis.

One such powerful strategy involves the palladium-catalyzed α-arylation of a ketone followed by an intramolecular cyclization. nih.gov In this context, this compound (or its anhydrous glyoxal (B1671930) form) can react with an enolizable ketone or ester. The reaction proceeds via the formation of an enolate, which then undergoes palladium-catalyzed coupling with the ortho-bromo position on the phenyl ring. This is followed by an intramolecular aldol-type condensation and subsequent dehydration/lactonization to yield the isocoumarin ring system. The presence of iodide additives has been shown to improve yields and selectivity in reactions involving 2-bromobenzoates. nih.gov

A plausible reaction pathway is outlined below:

Enolate Formation: A suitable ketone or ester partner is deprotonated with a base to form an enolate.

Palladium-Catalyzed α-Arylation: The enolate couples with this compound in the presence of a palladium catalyst.

Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular reaction between the ester/ketone and the glyoxal moiety.

Lactonization: Subsequent cyclization and dehydration afford the final 3-substituted isocoumarin product.

This approach is highly adaptable and allows for the synthesis of a library of isocoumarins by varying the ketone or ester coupling partner. organic-chemistry.org

Table 1: Representative Metal-Catalyzed Isocoumarin Synthesis Strategies Applicable to this compound

| Catalyst System | Reactant Partner | Key Reaction Steps | Reference |

| Palladium(0) / DPEPhos | tert-Butyl isocyanide | Cyclization with isocyanide insertion, followed by acid hydrolysis. | organic-chemistry.org |

| Palladium Acetate | Ketones | α-Arylation followed by intramolecular cyclization. | nih.gov |

| Copper(I) Iodide | 1,3-Diketones | Domino reaction involving coupling and cyclization. | organic-chemistry.org |

| Copper(I) Chloride | Terminal Alkynes | C-C coupling followed by endo esterification/cyclization. | ias.ac.in |

Fused pyrazole (B372694) systems, such as pyrazolo[5,1-a]isoquinolines, are important pharmacophores. The synthesis of these tricyclic scaffolds can be envisioned starting from this compound. An efficient strategy involves the initial formation of a 5-(2-bromophenyl)-1H-pyrazole intermediate, which can then undergo an intramolecular C-N bond formation. acs.orgnih.gov

A hypothetical synthetic route would proceed as follows:

Condensation: The 1,2-dicarbonyl moiety of 2-bromophenylglyoxal (the anhydrous form of the title compound) reacts with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine. This condensation reaction forms the pyrazole ring, yielding a 3-(2-bromophenyl)-1H-pyrazole intermediate.

Intramolecular Cyclization: The pyrazole intermediate, possessing both an N-H bond and an ortho-bromo substituent, is primed for an intramolecular cyclization. This step can be promoted by a palladium or copper catalyst, proceeding via a Buchwald-Hartwig or Ullmann-type amination to form the fused pyrazolo[5,1-a]isoquinoline core.

Alternatively, the 1,2-dicarbonyl functionality can react with various active methylene (B1212753) compounds and hydrazine in a multi-component reaction, providing a rapid entry into complex substituted pyrazoles that can be further elaborated. rsc.org The reaction of α,β-unsaturated aldehydes and ketones with hydrazines is a cornerstone of pyrazole synthesis, and the title compound can be readily converted into such unsaturated intermediates. researchgate.net

Table 2: Potential Strategies for Fused Pyrazole Synthesis

| Intermediate | Cyclization Method | Resulting Scaffold | Reference |

| 5-(2-Bromophenyl)-1H-pyrazole | Palladium-catalyzed intramolecular hydroamination | Pyrazolo[5,1-a]isoquinoline | acs.orgnih.gov |

| 3-(2-Bromophenyl)-1H-pyrazole | Ruthenium(II)-catalyzed annulation with an alkyne | Substituted Pyrazolo[5,1-a]isoquinoline | nio.res.in |

| α,β-Unsaturated ketone derived from the title compound | Reaction with hydrazine followed by oxidation | Substituted Pyrazole | researchgate.net |

Precursor to α-Functionalized Ketones and Derivatives

The geminal diol of this compound is a masked aldehyde, which imparts unique reactivity. This functional group can be readily converted to other functionalities, making the compound a valuable precursor to a range of α-functionalized ketones. For instance, the hydroxyl groups can be substituted by halogens to create α,α-dihalo ketones, which are themselves versatile synthetic intermediates.

Furthermore, the adjacent ketone and aldehyde-hydrate functionalities can participate in reactions typical of 1,2-dicarbonyl compounds. It can undergo condensation with various nucleophiles, such as aromatic amines, to form adducts and heterocyclic systems like quinoxalines. rsc.org The reaction of phenylglyoxal (B86788) hydrate with sodium hydroxide (B78521) is known to induce an intramolecular Cannizzaro reaction, yielding mandelic acid salt, demonstrating the potential for rearrangement pathways. acs.org This reactivity profile allows for the generation of ketones with diverse functional groups at the alpha position, expanding its synthetic utility beyond cyclization reactions.

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to efficiently generate libraries of structurally diverse small molecules. mdpi.comfrontiersin.orgcam.ac.uk this compound is an exemplary starting material for DOS due to its multiple, orthogonally reactive functional groups. A DOS strategy can be designed where each functional group serves as a branch point for diversification.

Bromo-Aryl Group: The ortho-bromine atom is a versatile handle for diversification via transition metal-catalyzed cross-coupling reactions. It can participate in Suzuki, Sonogashira, Heck, Buchwald-Hartwig, and cyanation reactions to introduce a wide variety of substituents onto the aromatic ring.

Ketone Carbonyl: The ketone can undergo reactions such as Wittig olefination, reductive amination, Grignard additions, and aldol (B89426) condensations. These transformations modify the core structure and introduce new functional groups and stereocenters.

Geminal Diol (Masked Aldehyde): This group can be involved in the formation of imines, hydrazones, and oximes, or participate in multi-component reactions (e.g., Ugi or Passerini reactions). It is also a key component in the synthesis of various heterocycles like pyrazoles, imidazoles, and quinoxalines.

By systematically exploring the unique reactivity of each functional site, a single starting material, this compound, can give rise to a multitude of distinct molecular scaffolds, a hallmark of an effective DOS campaign. mdpi.comnih.gov This approach is invaluable for generating novel compound libraries for screening in drug discovery and chemical biology. nih.govupi.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.